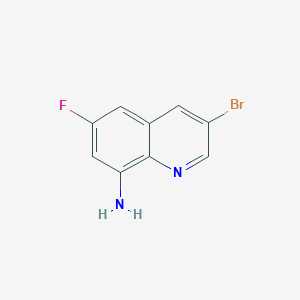

8-Amino-3-bromo-6-fluoroquinoline

Übersicht

Beschreibung

8-Amino-3-bromo-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H6BrFN2 and its molecular weight is 241.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

8-Amino-3-bromo-6-fluoroquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 241.06 g/mol. The unique structural features, including the amino, bromo, and fluoro substituents, enhance its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline backbone with specific substituents that influence its reactivity and biological interactions. The presence of halogens often increases the compound's potency against various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrFN2 |

| Molecular Weight | 241.06 g/mol |

| LogP (octanol-water) | 3.5 (indicative of lipophilicity) |

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. It has demonstrated minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains, including Staphylococcus aureus and Enterococcus .

- Mechanism of Action : The primary mechanism involves the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production in bacterial cells . This bactericidal action is complemented by its ability to disrupt biofilm formation, which is critical in treating chronic infections.

- Cytotoxicity : Preliminary cytotoxicity assessments indicate that this compound has low toxicity towards human cell lines, suggesting a favorable therapeutic index for further development .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MRSA : A study reported that the compound significantly reduced biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), achieving a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL . This effect was compared with standard antibiotics like ciprofloxacin.

- Comparative Analysis : In comparative studies with other quinoline derivatives, this compound exhibited superior activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs:

| Compound Name | MIC (μM) | Similarity Index |

|---|---|---|

| 3-Bromo-8-fluoroquinolin-6-amine | 15.625 | 0.90 |

| 6-Bromo-8-fluoroquinolin | 62.5 | 0.88 |

| 4-Amino-8-bromoquinoline | 125 | 0.83 |

| 7-Amino-3-bromoquinolin | >125 | 0.82 |

These analogs indicate that modifications to the amino group position can significantly impact antimicrobial efficacy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Quinoline derivatives, including 8-amino-3-bromo-6-fluoroquinoline, have been extensively studied for their pharmacological properties. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for the development of new drugs.

Antibacterial Activity

Quinolines are known for their broad-spectrum antibacterial properties. Recent studies have demonstrated that derivatives of quinoline can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This makes them valuable in treating bacterial infections, especially those resistant to conventional antibiotics .

Antiviral and Antiparasitic Properties

Research indicates that quinoline derivatives possess antiviral and antiparasitic activities. For instance, modifications to the quinoline structure can enhance efficacy against viruses and parasites, including malaria-causing Plasmodium species . The unique fluorine and bromine substitutions in this compound may contribute to its enhanced biological activity.

Synthesis of Novel Compounds

This compound serves as a crucial building block in the synthesis of various biologically active compounds. Its ability to undergo further chemical modifications allows researchers to create new derivatives with improved pharmacological profiles.

Derivatization Strategies

The synthesis of new levofloxacin derivatives through the modification of the carboxylic acid functionality exemplifies how quinoline derivatives can be transformed into more potent compounds . These derivatives have shown promising cytotoxic activities against cancer cell lines, indicating a potential application in oncology.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce diverse functional groups:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Amine Substitution | Aliphatic amines, DMF, 60–80°C | 3-Amino-6-fluoro-8-aminoquinoline | Moderate to high yields (~70%) |

| Thiol Substitution | Thiophenol, K₂CO₃, DMSO, RT | 3-Thiophenyl-6-fluoro-8-aminoquinoline | Requires inert atmosphere |

Key Insight : The electron-withdrawing fluorine at position 6 enhances the electrophilicity of the adjacent bromine, facilitating nucleophilic attack .

Borylation and Cross-Coupling Reactions

Iridium-catalyzed C–H borylation enables functionalization at position 7, bypassing the need for pre-halogenation:

Applications : The boronic ester intermediate serves as a versatile handle for synthesizing deuterated, hydroxylated, and halogenated derivatives .

Reduction and Oxidation Reactions

The amino group at position 8 participates in redox transformations:

Mechanism : Reduction of nitro precursors (e.g., 6-bromo-8-nitroquinoline) proceeds via iron-mediated electron transfer in acidic ethanol .

Hydrolysis and Ring Functionalization

Controlled hydrolysis and ring-opening reactions are feasible under strong acidic or basic conditions:

Limitation : Harsh conditions often lead to defluorination or decomposition, necessitating optimized protocols .

Mechanistic Insights

-

Nucleophilic Substitution : The bromine’s leaving-group ability is amplified by the electron-withdrawing fluorine and the quinoline ring’s resonance effects .

-

Borylation : Iridium catalysts selectively activate the C7–H bond due to steric and electronic directing effects from the fluorine and amino groups .

-

Oxidation : The amino group oxidizes to nitroso or nitro derivatives, though over-oxidation can degrade the quinoline core.

Eigenschaften

IUPAC Name |

3-bromo-6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHVFHMFKGSUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475725 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515170-53-3 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.